Cas no 476669-24-6 ((2Z)-3-(4-ethoxyphenyl)-2-4-(4-ethylphenyl)-1,3-thiazol-2-ylprop-2-enenitrile)

(2Z)-3-(4-ethoxyphenyl)-2-[4-(4-ethylphenyl)-1,3-thiazol-2-yl]prop-2-enenitrile is a structurally complex organic compound featuring a thiazole core with conjugated ethoxyphenyl and ethylphenyl substituents. Its extended π-conjugation system and electron-withdrawing nitrile group contribute to potential applications in optoelectronic materials or pharmaceutical intermediates. The compound's rigid, planar structure may enhance thermal stability and optical properties, while the ethoxy and ethyl groups could improve solubility in organic solvents. The presence of both electron-donating and withdrawing moieties suggests possible utility in charge-transfer systems. Careful synthetic control of the (Z)-configuration at the double bond ensures precise molecular geometry, which may be critical for its functional performance in specialized applications.
(2Z)-3-(4-ethoxyphenyl)-2-4-(4-ethylphenyl)-1,3-thiazol-2-ylprop-2-enenitrile structure
476669-24-6 structure
Product name:(2Z)-3-(4-ethoxyphenyl)-2-4-(4-ethylphenyl)-1,3-thiazol-2-ylprop-2-enenitrile
CAS No:476669-24-6
MF:C22H20N2OS
MW:360.472003936768
CID:6472076

(2Z)-3-(4-ethoxyphenyl)-2-4-(4-ethylphenyl)-1,3-thiazol-2-ylprop-2-enenitrile Chemical and Physical Properties

Names and Identifiers

    • (2Z)-3-(4-ethoxyphenyl)-2-4-(4-ethylphenyl)-1,3-thiazol-2-ylprop-2-enenitrile
    • (Z)-3-(4-ethoxyphenyl)-2-(4-(4-ethylphenyl)thiazol-2-yl)acrylonitrile
    • 2-Thiazoleacetonitrile, α-[(4-ethoxyphenyl)methylene]-4-(4-ethylphenyl)-
    • Inchi: 1S/C22H20N2OS/c1-3-16-5-9-18(10-6-16)21-15-26-22(24-21)19(14-23)13-17-7-11-20(12-8-17)25-4-2/h5-13,15H,3-4H2,1-2H3/b19-13-
    • InChI Key: AZHXSKRKHNFTTE-UYRXBGFRSA-N
    • SMILES: C(#N)/C(/C1=NC(C2=CC=C(CC)C=C2)=CS1)=C/C1=CC=C(OCC)C=C1

(2Z)-3-(4-ethoxyphenyl)-2-4-(4-ethylphenyl)-1,3-thiazol-2-ylprop-2-enenitrile Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Life Chemicals
F0760-0150-30mg
(2Z)-3-(4-ethoxyphenyl)-2-[4-(4-ethylphenyl)-1,3-thiazol-2-yl]prop-2-enenitrile
476669-24-6 90%+
30mg
$119.0 2023-05-17
Life Chemicals
F0760-0150-5μmol
(2Z)-3-(4-ethoxyphenyl)-2-[4-(4-ethylphenyl)-1,3-thiazol-2-yl]prop-2-enenitrile
476669-24-6 90%+
5μl
$63.0 2023-05-17
Life Chemicals
F0760-0150-5mg
(2Z)-3-(4-ethoxyphenyl)-2-[4-(4-ethylphenyl)-1,3-thiazol-2-yl]prop-2-enenitrile
476669-24-6 90%+
5mg
$69.0 2023-05-17
Life Chemicals
F0760-0150-25mg
(2Z)-3-(4-ethoxyphenyl)-2-[4-(4-ethylphenyl)-1,3-thiazol-2-yl]prop-2-enenitrile
476669-24-6 90%+
25mg
$109.0 2023-05-17
Life Chemicals
F0760-0150-1mg
(2Z)-3-(4-ethoxyphenyl)-2-[4-(4-ethylphenyl)-1,3-thiazol-2-yl]prop-2-enenitrile
476669-24-6 90%+
1mg
$54.0 2023-05-17
Life Chemicals
F0760-0150-100mg
(2Z)-3-(4-ethoxyphenyl)-2-[4-(4-ethylphenyl)-1,3-thiazol-2-yl]prop-2-enenitrile
476669-24-6 90%+
100mg
$248.0 2023-05-17
Life Chemicals
F0760-0150-40mg
(2Z)-3-(4-ethoxyphenyl)-2-[4-(4-ethylphenyl)-1,3-thiazol-2-yl]prop-2-enenitrile
476669-24-6 90%+
40mg
$140.0 2023-05-17
Life Chemicals
F0760-0150-4mg
(2Z)-3-(4-ethoxyphenyl)-2-[4-(4-ethylphenyl)-1,3-thiazol-2-yl]prop-2-enenitrile
476669-24-6 90%+
4mg
$66.0 2023-05-17
Life Chemicals
F0760-0150-3mg
(2Z)-3-(4-ethoxyphenyl)-2-[4-(4-ethylphenyl)-1,3-thiazol-2-yl]prop-2-enenitrile
476669-24-6 90%+
3mg
$63.0 2023-05-17
Life Chemicals
F0760-0150-75mg
(2Z)-3-(4-ethoxyphenyl)-2-[4-(4-ethylphenyl)-1,3-thiazol-2-yl]prop-2-enenitrile
476669-24-6 90%+
75mg
$208.0 2023-05-17

Additional information on (2Z)-3-(4-ethoxyphenyl)-2-4-(4-ethylphenyl)-1,3-thiazol-2-ylprop-2-enenitrile

Compound CAS No. 476669-24-6: (2Z)-3-(4-Ethoxyphenyl)-2-(4-(4-Ethylphenyl)-1,3-Thiazol-2-Yl)Prop-2-Enenitrile

The compound with CAS No. 476669-24-6, named as (2Z)-3-(4-Ethoxyphenyl)-2-(4-(4-Ethylphenyl)-1,3-Thiazol-2-Yl)Prop-2-Enenitrile, is a highly specialized organic molecule that has garnered significant attention in the fields of organic chemistry and materials science. This compound is characterized by its complex structure, which includes a thiazole ring system, an ethoxyphenyl group, and a cyano group. The presence of these functional groups makes it a versatile molecule with potential applications in drug discovery, agrochemicals, and advanced materials.

Recent studies have highlighted the importance of thiazole derivatives in medicinal chemistry due to their unique electronic properties and ability to interact with biological targets. The ethoxyphenyl and ethylphenyl substituents in this compound contribute to its hydrophobicity and aromaticity, which are critical for its potential use as a pharmacophore in drug design. Additionally, the cyano group introduces electron-withdrawing effects, enhancing the molecule's reactivity in certain chemical transformations.

One of the most intriguing aspects of this compound is its stereochemistry. The (Z) configuration at the double bond suggests that the molecule may exhibit cisoid geometry, which can influence its physical properties such as solubility and melting point. This stereochemical feature is particularly important in pharmaceutical applications where stereochemistry often dictates bioavailability and efficacy.

From a synthetic standpoint, the preparation of this compound involves multi-step reactions that require precise control over regioselectivity and stereoselectivity. Researchers have employed various strategies, including Suzuki coupling and Heck reactions, to construct the thiazole core and install the substituents. These methods not only demonstrate the versatility of modern organic synthesis but also pave the way for further modifications to explore its chemical space.

In terms of applications, this compound has shown promise in preliminary biological assays. For instance, it has exhibited moderate activity against certain enzymes implicated in neurodegenerative diseases. Furthermore, its ability to form stable complexes with metal ions suggests potential uses in catalysis and sensor technologies.

Recent advancements in computational chemistry have enabled researchers to predict the electronic properties and reactivity of this compound with unprecedented accuracy. By employing density functional theory (DFT) calculations, scientists have gained insights into its frontier molecular orbitals and π-electron distribution, which are crucial for understanding its reactivity in various chemical environments.

Another area of interest is the environmental impact of this compound. Preliminary studies indicate that it degrades under specific conditions, releasing non-toxic byproducts. This information is vital for assessing its sustainability and suitability for large-scale applications.

In conclusion, CAS No. 476669-24-6 represents a cutting-edge molecule with multifaceted applications across diverse scientific disciplines. Its unique structure, combined with recent research findings, underscores its potential as a valuable tool in both academic and industrial settings. As ongoing investigations continue to unravel its properties and capabilities, this compound stands at the forefront of innovation in modern chemistry.

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